4-Bromo-6-methyl-2-nitropyridin-3-ol

Solubility Medicinal chemistry Reaction medium design

4-Bromo-6-methyl-2-nitropyridin-3-ol (CAS 1022250-67-4, molecular formula C₆H₅BrN₂O₃, MW 233.02) is a polysubstituted pyridine derivative that simultaneously presents a bromine atom at C4, a methyl group at C6, a nitro group at C2, and a hydroxyl group at C3. This arrangement of electron-withdrawing (nitro, bromo) and electron-donating (hydroxy, methyl) substituents on a single ring creates a uniquely activated intermediate for sequential chemoselective transformations—including palladium-catalyzed cross-couplings at the bromo position, nitro group reduction to amines, and hydroxyl-directed functionalization.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
CAS No. 1022250-67-4
Cat. No. B11873540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methyl-2-nitropyridin-3-ol
CAS1022250-67-4
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)[N+](=O)[O-])O)Br
InChIInChI=1S/C6H5BrN2O3/c1-3-2-4(7)5(10)6(8-3)9(11)12/h2,10H,1H3
InChIKeyLPMCKJUYLRJDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methyl-2-nitropyridin-3-ol (CAS 1022250-67-4): A Densely Functionalized Pyridine Scaffold for Precision Synthesis


4-Bromo-6-methyl-2-nitropyridin-3-ol (CAS 1022250-67-4, molecular formula C₆H₅BrN₂O₃, MW 233.02) is a polysubstituted pyridine derivative that simultaneously presents a bromine atom at C4, a methyl group at C6, a nitro group at C2, and a hydroxyl group at C3 . This arrangement of electron-withdrawing (nitro, bromo) and electron-donating (hydroxy, methyl) substituents on a single ring creates a uniquely activated intermediate for sequential chemoselective transformations—including palladium-catalyzed cross-couplings at the bromo position, nitro group reduction to amines, and hydroxyl-directed functionalization . The compound is primarily utilized as a building block in medicinal chemistry programs targeting kinase inhibitors and other bioactive heterocycles.

Why 4-Bromo-6-methyl-2-nitropyridin-3-ol Cannot Be Replaced by Common Nitropyridine Analogs


Superficially similar nitropyridine building blocks—such as 4-bromo-2-nitropyridin-3-ol (lacking the C6 methyl), 6-methyl-2-nitropyridin-3-ol (lacking the C4 bromo), and 4-bromo-6-methylpyridin-3-ol (lacking the C2 nitro)—differ from the target compound by a single substituent. However, the absence of any one of the four substituents fundamentally alters the accessible chemical space: the bromine atom is essential for Pd-mediated cross-coupling diversification, the nitro group provides a latent amine for amide or heterocycle formation after reduction, the hydroxyl group enables O-alkylation or Mitsunobu chemistry, and the methyl group at C6 modulates both the electronic character of the ring and the steric environment at the adjacent reactive centers . Interchanging with a des-bromo, des-methyl, or des-nitro analog results in a loss of at least one key synthetic handle, making the target compound functionally non-substitutable in convergent synthetic routes that require sequential, orthogonal derivatizations .

Quantitative Differentiation Evidence for 4-Bromo-6-methyl-2-nitropyridin-3-ol vs. Closest Analogs


Predicted Aqueous Solubility Defines Accessible Reaction Solvent Space vs. 4-Bromo-2-nitropyridin-3-ol

The predicted aqueous solubility of 4-bromo-6-methyl-2-nitropyridin-3-ol (6.1 g/L at 25 °C, calculated via ACD/Labs V11.02) is approximately 4.7-fold higher than that calculated for the des-methyl analog 4-bromo-2-nitropyridin-3-ol (cLogS ≈ –5.85, corresponding to ~1.3 g/L), based on ChemExper predictive data . This difference is attributable to the electron-donating effect of the C6 methyl group, which reduces crystal lattice energy and enhances water miscibility.

Solubility Medicinal chemistry Reaction medium design

LogP Comparison: Balanced Lipophilicity of 4-Bromo-6-methyl-2-nitropyridin-3-ol vs. 6-Methyl-2-nitropyridin-3-ol

The computed LogP of 4-bromo-6-methyl-2-nitropyridin-3-ol is 1.77 (ChemScene computational data), while the corresponding des-bromo analog 6-methyl-2-nitropyridin-3-ol (CAS 15128-90-2) has an XLogP3-AA of 1.6 (PubChem) . The bromine atom at C4 contributes approximately +0.17 log units to lipophilicity, reflecting the hydrophobic character of the bromine substituent.

Lipophilicity Drug-likeness ADME

Predicted Density and Molecular Packing: Implications for Scale-Up Handling vs. 4-Bromo-6-methylpyridin-3-ol

The predicted density of 4-bromo-6-methyl-2-nitropyridin-3-ol is 1.858 ± 0.06 g/cm³ (at 20 °C, 760 Torr, ACD/Labs), compared to 1.655 ± 0.06 g/cm³ for the des-nitro analog 4-bromo-6-methylpyridin-3-ol (CAS 1256811-26-3) . The 12% higher density is consistent with the additional mass and electron-withdrawing effect of the nitro group, which promotes tighter crystal packing.

Physical property Process chemistry Scale-up

Commercially Available Purity Specifications from Multiple Vendors vs. Single-Source Analogs

4-Bromo-6-methyl-2-nitropyridin-3-ol is stocked by multiple independent vendors with verified purity specifications: AChemBlock (97%), Leyan (98%), and catalog listings from ChemScene and CymitQuimica . In contrast, the des-methyl analog 4-bromo-2-nitropyridin-3-ol (CAS 1805945-97-4) and the des-nitro analog 4-bromo-6-methylpyridin-3-ol (CAS 1256811-26-3) are typically available from fewer suppliers, with purity specifications of 95% (AKSci for the latter) .

Procurement Quality control Supply chain

Predicted pKa Distinguishes Acid–Base Behavior from 2-Nitropyridin-3-ol (the Parent Scaffold)

The predicted pKa of the hydroxyl group in 4-bromo-6-methyl-2-nitropyridin-3-ol is –1.25 ± 0.10 (ACD/Labs), compared to 2-nitropyridin-3-ol (CAS 15128-82-2), which has a reported pKa of approximately 7.12 ± 0.20 (predicted) for its hydroxyl proton . The ~8.4 log unit difference reflects the powerful electron-withdrawing effect of the ortho-nitro group combined with the para-bromo substituent in the target compound, rendering it a substantially stronger acid.

Ionization pKa Extraction

Orthogonal Synthetic Handles: The Unique Four-Substituent Architecture Enables Sequential Diversification Not Possible with Tri-Substituted Analogs

The target compound possesses four chemically distinct substituents (Br, CH₃, NO₂, OH) on the pyridine ring, each addressable by different reaction conditions: (i) Br at C4 for Suzuki, Buchwald–Hartwig, or Sonogashira coupling; (ii) NO₂ at C2 for reduction to NH₂ followed by amidation or heterocycle formation; (iii) OH at C3 for alkylation, acylation, or Mitsunobu; (iv) CH₃ at C6 for benzylic oxidation or directed ortho-metalation . By comparison, 4-bromo-2-nitropyridin-3-ol lacks the C6 methyl handle, 6-methyl-2-nitropyridin-3-ol lacks the C4 bromo coupling site, and 4-bromo-6-methylpyridin-3-ol lacks the C2 nitro group required for amine introduction . The full complement of four substituents is a prerequisite for synthetic routes requiring three or more sequential, non-interfering derivatizations.

Synthetic chemistry Orthogonal reactivity Building block utility

High-Value Application Scenarios for 4-Bromo-6-methyl-2-nitropyridin-3-ol (CAS 1022250-67-4)


Kinase Inhibitor Fragment Elaboration via Sequential Pd-Coupling and Nitro Reduction

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize 4-bromo-6-methyl-2-nitropyridin-3-ol as a central scaffold. The bromine atom at C4 enables Suzuki coupling to introduce aryl or heteroaryl diversity elements, while subsequent reduction of the nitro group at C2 yields a primary amine for amide bond formation with carboxylic acid-containing fragments . The pre-installed hydroxyl and methyl groups provide additional vectors for property modulation. This sequential, orthogonal derivatization strategy is not feasible with des-bromo or des-nitro analogs that lack the requisite synthetic handles .

Privileged Scaffold Library Synthesis for Phenotypic Screening

In diversity-oriented synthesis programs, the compound's four addressable substituents permit the construction of highly diverse compound libraries from a single starting material. The Br at C4 can be diversified via parallel Suzuki reactions, the NO₂ at C2 can be reduced and acylated with diverse acid chlorides, and the OH at C3 can be alkylated under Mitsunobu conditions—all in a programmable sequence . The multi-source commercial availability at ≥97% purity (AChemBlock 97%, Leyan 98%) ensures consistent starting material quality across library production batches .

Bioreductive Prodrug Design Leveraging the Nitro Group

The electron-deficient 2-nitropyridine core of the target compound, combined with the predicted low pKa (–1.25) of the 3-hydroxyl group, makes it a candidate precursor for bioreductive prodrug strategies. Under hypoxic conditions characteristic of solid tumors, the nitro group can undergo enzymatic reduction to a nitroso or hydroxylamine intermediate, while the deprotonated hydroxyl group (predominant at physiological pH) may influence cellular uptake . The bromine atom provides a spectroscopic handle (via Br K-edge XAS or mass spectrometry) for tracking metabolic fate in preclinical studies .

Agrochemical Intermediate with Multi-Vector Derivatization Potential

The compound's predicted physicochemical profile—moderate lipophilicity (LogP 1.77), calculated aqueous solubility of 6.1 g/L, and predicted density of 1.858 g/cm³—positions it as a viable intermediate for agrochemical lead optimization . The Br substituent can be replaced with aryl or heteroaryl groups to modulate target binding, while the nitro group can be converted to amines, amides, or fused heterocycles commonly found in fungicidal and herbicidal active ingredients . The compound's multi-vendor availability reduces supply risk for kilogram-scale process development campaigns.

Quote Request

Request a Quote for 4-Bromo-6-methyl-2-nitropyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.